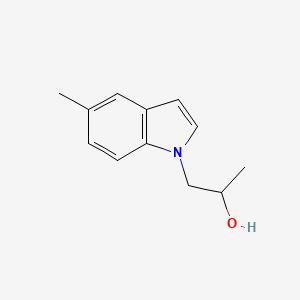

(RS)-1-(5-methyl-indol-1-yl)-propan-2-ol

Description

(RS)-1-(5-methyl-indol-1-yl)-propan-2-ol is a chiral aminopropanol derivative characterized by a racemic (RS) configuration and a 5-methyl-substituted indole moiety at the 1-position of the propan-2-ol backbone. Compounds within this class often exhibit β-adrenergic receptor antagonism, antiarrhythmic, and hypotensive activities, as seen in analogues like carvedilol, pindolol, and propranolol .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(5-methylindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C12H15NO/c1-9-3-4-12-11(7-9)5-6-13(12)8-10(2)14/h3-7,10,14H,8H2,1-2H3 |

InChI Key |

GJNZFRRBZYEHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between (RS)-1-(5-methyl-indol-1-yl)-propan-2-ol and related aminopropan-2-ol derivatives:

Key Observations :

- The indole substitution pattern (e.g., 1-position vs. 4-/5-yloxy) significantly alters electronic and steric properties, affecting receptor interactions.

- Propranolol and Nadolol replace indole with naphthalenyloxy groups, broadening β-blocker activity but increasing lipophilicity .

Pharmacological Activity and Receptor Affinity

Analysis :

- (RS)-9 demonstrates dual α1/β1-adrenoceptor antagonism, unlike Propranolol and Nadolol, which are selective β-blockers. This dual activity may confer broader cardiovascular effects, such as vasodilation and reduced heart rate .

- Compound 10 shows stronger α1-blockade than (RS)-9 but weaker β1 affinity, suggesting that methoxymethyl groups on indole may prioritize α-adrenergic interactions .

- The 5-methyl group in the target compound could enhance β1 selectivity due to steric hindrance at α-receptors, though experimental confirmation is needed.

Stereochemical Considerations

Racemic mixtures like this compound often exhibit enantiomer-specific activities. For example, in Propranolol, the S-enantiomer is responsible for β-blockade, while the R-enantiomer contributes to membrane-stabilizing effects . Similar stereochemical nuances may apply to the target compound, warranting enantiomeric resolution studies to optimize therapeutic efficacy.

Notes

- Synthesis: Analogues like Compounds 10/11 are synthesized via nucleophilic substitution of indole precursors with aminopropanol derivatives, achieving yields of 68–70% . Adapting these methods could facilitate the target compound’s production.

- However, the 5-methyl group’s impact on pharmacokinetics (e.g., half-life, metabolism) requires further investigation .

- Limitations : Direct data on the target compound’s receptor binding or in vivo efficacy are absent in the evidence; inferences are drawn from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.